Ethylene bis(2-bromoisobutyrate)

Catalog No.
S3338721
CAS No.
248603-11-4
M.F
C10H16Br2O4
M. Wt
360.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene bis(2-bromoisobutyrate)

CAS Number

248603-11-4

Product Name

Ethylene bis(2-bromoisobutyrate)

IUPAC Name

2-(2-bromo-2-methylpropanoyl)oxyethyl 2-bromo-2-methylpropanoate

Molecular Formula

C10H16Br2O4

Molecular Weight

360.04 g/mol

InChI

InChI=1S/C10H16Br2O4/c1-9(2,11)7(13)15-5-6-16-8(14)10(3,4)12/h5-6H2,1-4H3

InChI Key

ZPBJLEZUJMQIHC-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br

Bromine Atom Source

Ethylene bis(2-bromoisobutyrate) readily releases bromine atoms, making it a valuable reagent in organic synthesis. These bromine atoms can participate in various reactions, such as:

  • Alkylation reactions: Bromine atoms can substitute for hydrogen atoms in organic molecules, creating new carbon-carbon bonds.
  • Acylation reactions: Similar to alkylation, bromine atoms can be replaced by acyl groups (R-CO-) derived from carboxylic acids or acid derivatives.
  • Bromination reactions: Ethylene bis(2-bromoisobutyrate) can directly introduce bromine atoms into organic molecules, forming brominated derivatives.

The controlled release and reactivity of the bromine atoms from Ethylene bis(2-bromoisobutyrate) make it a versatile tool for organic chemists.

Initiator for Atom Transfer Radical Polymerization (ATRP)

Ethylene bis(2-bromoisobutyrate) is a crucial initiator for ATRP, a controlled/living radical polymerization technique. In ATRP, the initiator reversibly transfers a bromine atom to a growing polymer chain, enabling precise control over the chain length, architecture, and functionality of the final polymer.

This controlled polymerization allows researchers to:

  • Synthesize polymers with well-defined molecular weights and narrow molecular weight distributions, crucial for material properties and applications.
  • Design polymers with specific functionalities at the chain ends, enabling further modification and conjugation with other molecules.

Ethylene bis(2-bromoisobutyrate) has become a popular ATRP initiator due to its:

  • High initiating efficiency: Most of the initiator molecules successfully initiate polymer chains, minimizing initiator waste.
  • Compatibility with various monomers: Ethylene bis(2-bromoisobutyrate) can initiate the polymerization of a wide range of monomers, offering versatility in polymer design.
  • Good control over polymerization: The controlled release of the bromine atom ensures precise regulation of the polymer chain growth.

Ethylene bis(2-bromoisobutyrate) is a chemical compound with the molecular formula C10H16Br2O4C_{10}H_{16}Br_{2}O_{4} and a molecular weight of 360.04 g/mol. It is classified as a difunctional initiator, primarily used in the field of polymer chemistry, particularly for initiating atom transfer radical polymerization (ATRP). The compound features two bromoisobutyryl groups attached to an ethylene glycol backbone, which allows it to initiate polymerization at two sites simultaneously, making it valuable for synthesizing complex polymer structures and block copolymers .

Ethylene bis(2-bromoisobutyrate) primarily undergoes nucleophilic substitution reactions and hydrolysis. In hydrolysis, the compound reacts with water or hydroxide ions to yield ethanol and 2-bromoisobutyric acid. The general reaction can be represented as follows:

Ethylene bis 2 bromoisobutyrate +H2OEthanol+2 bromoisobutyric acid\text{Ethylene bis 2 bromoisobutyrate }+\text{H}_2\text{O}\rightarrow \text{Ethanol}+\text{2 bromoisobutyric acid}

Additionally, it can participate in various nucleophilic substitution reactions where reagents such as sodium hydroxide are employed under aqueous conditions .

The synthesis of ethylene bis(2-bromoisobutyrate) typically involves the esterification of ethylene glycol with α-bromoisobutyryl bromide. The procedure generally includes the following steps:

  • Reagents: Ethylene glycol and α-bromoisobutyryl bromide are used along with triethylamine as a base.
  • Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under nitrogen atmosphere to prevent moisture interference.
  • Procedure: Ethylene glycol is mixed with triethylamine and cooled in an ice bath. α-Bromoisobutyryl bromide is added slowly to the mixture, followed by stirring.
  • Purification: The product is purified through methods such as column chromatography or crystallization from suitable solvents .

Ethylene bis(2-bromoisobutyrate) is primarily utilized in:

  • Polymer Chemistry: As a difunctional initiator for ATRP, it facilitates the controlled synthesis of functional polymers with predetermined molecular weights.
  • Material Science: Its ability to initiate polymerization at two sites makes it suitable for creating block copolymers and other complex structures that have applications in coatings, adhesives, and biomedical devices .

While specific studies on the interactions of ethylene bis(2-bromoisobutyrate) with biological systems are scarce, its role in ATRP suggests potential interactions with various catalysts and reagents used in polymer synthesis. These interactions may influence the efficiency of polymerization processes but require further investigation to elucidate any significant biological implications .

Several compounds share structural or functional similarities with ethylene bis(2-bromoisobutyrate). Key comparisons include:

Compound NameStructural CharacteristicsUnique Features
Ethyl α-bromoisobutyrateMonofunctional brominated esterSimpler structure; less effective as an initiator
Pentaerythritol tetrakis(2-bromoisobutyrate)Tetrafunctional brominated esterHigher functionality; used for more complex polymers
Bis[2-(2′-bromoisobutyryloxy)ethyl]disulfideContains disulfide linkage; difunctionalUnique linkage provides different reactivity

Ethylene bis(2-bromoisobutyrate) stands out due to its difunctionality, allowing simultaneous initiation at two sites, which enhances its utility in synthesizing advanced polymer architectures compared to these similar compounds .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate)

Dates

Modify: 2024-04-14
Schmidt et al. Controlled folding of synthetic polymer chains through the formation of positionable covalent bridges. Nature Chemistry, doi: 10.1038/nchem.964, published online 23 January 2011 http://www.nature.com/nchem

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